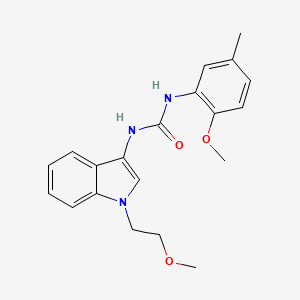

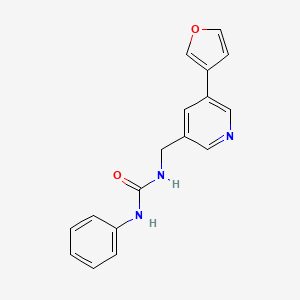

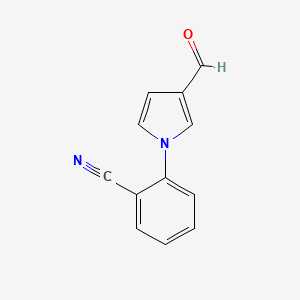

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid, also known as L-trans-2,4-pyrrolidine dicarboxylic acid or L-pipecolic acid, is a cyclic amino acid1. It has a molecular weight of 171.24 g/mol1.

Synthesis Analysis

The synthesis of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is not directly mentioned in the available resources. However, related compounds have been synthesized using various methods. For instance, the commercially available 2-methyl 4-nitro-lH-pyrrole-2-carboxylic acid can be converted to compounds by following certain steps. The nitro group can then be reduced to an amino group using a variety of reducing agents2.Molecular Structure Analysis

The molecular structure analysis of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.Chemical Reactions Analysis

The specific chemical reactions involving (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.Scientific Research Applications

Synthesis and Structural Investigations

Triorganostannyl esters of substituted aminobenzoic acids have been synthesized, featuring substituents like methyl, n-butyl, cyclohexyl, phenyl, and benzyl on tin. The study highlights the physicochemical properties of these compounds due to their coordination to metal centers, affecting both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands. This research provides insights into the structural properties of these compounds, which can be significant in materials science and coordination chemistry (Tzimopoulos et al., 2010).

Functionalization Reactions

The functionalization reactions of certain carboxylic acid derivatives with 2,3-diaminopyridine have been explored, leading to the synthesis of new compounds. This study demonstrates the versatility of carboxylic acid derivatives in forming new chemical entities, which could have implications in drug design and organic synthesis (Yıldırım et al., 2005).

Extraction and Separation Processes

The extraction of pyridine-3-carboxylic acid using various diluents has been investigated, showcasing the efficiency of different extraction methods. This research could contribute to the improvement of industrial processes in the pharmaceutical, food, and biochemical sectors, where the separation and purification of compounds are critical (Kumar & Babu, 2009).

Photophysical Properties of Lanthanide Complexes

Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids have revealed their photophysical properties. These complexes exhibit interesting luminescence efficiencies, which can be applied in the design of new materials for optical devices and sensors (Sivakumar et al., 2011).

Luminescent Sensing

The synthesis of novel 3D lanthanide-cadmium heterometal-organic compounds has been reported, displaying characteristic emission bands of Ln³⁺ ions and potential as luminescent sensor materials for multi-responsive cation detection. This application is crucial in environmental monitoring and the development of diagnostic tools (Ding et al., 2017).

Safety And Hazards

The safety and hazards associated with (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.

Future Directions

The future directions for the research and application of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.

Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, further research or experimental data might be needed.

properties

IUPAC Name |

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGDKPNNHMHRGE-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

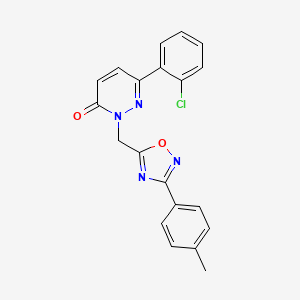

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)

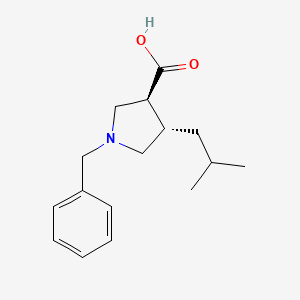

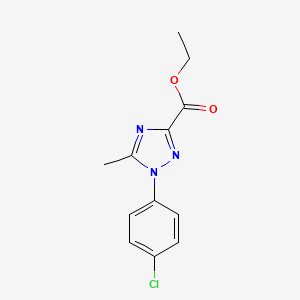

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)

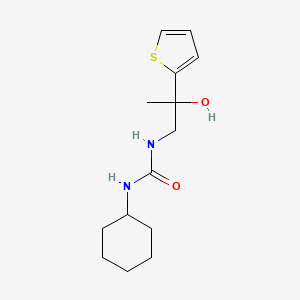

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)

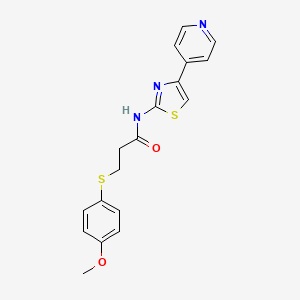

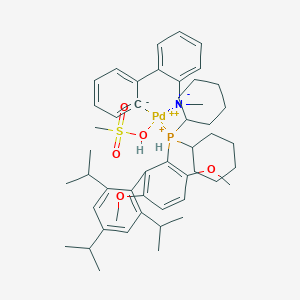

![1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2733976.png)